2,5-Dicloro-8-metilquinolina

Descripción general

Descripción

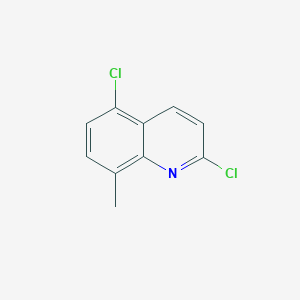

2,5-Dichloro-8-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-Dichloro-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Quinolina

Las quinolinas son una clase de compuestos orgánicos aromáticos heterocíclicos con una amplia gama de aplicaciones en química medicinal. 2,5-Dicloro-8-metilquinolina sirve como un intermedio clave en la síntesis de varios derivados de quinolina. Estos derivados se sintetizan utilizando enfoques de química verde como reacciones asistidas por microondas, condiciones sin disolvente y síntesis fotocatalítica . Los derivados tienen aplicaciones potenciales en el desarrollo de fármacos, especialmente para agentes antimaláricos y antibacterianos.

Aplicaciones Antimicrobianas

Las cloroquinolinas, incluyendo This compound, han sido estudiadas por sus propiedades antimicrobianas. Muestran actividad contra una variedad de patógenos, incluyendo Neisseria gonorrhoeae y Chlamydia trachomatis . Esto los hace valiosos para el desarrollo de nuevos tratamientos para infecciones de transmisión sexual.

Investigación Antimalárica

Los compuestos de quinolina son bien conocidos por sus propiedades antimaláricas. This compound puede usarse para crear compuestos híbridos con otros fármacos antimaláricos, como la artemisinina, para mejorar su eficacia. Estos híbridos han demostrado afectar la formación de β-hematina y alterar la morfología y la endocitosis de Plasmodium falciparum, el parásito responsable de la malaria .

Síntesis de Complejos Metálicos

This compound: se utiliza en la síntesis y caracterización de complejos metálicos. Estos complejos tienen aplicaciones en catálisis, ciencia de materiales y como sensores. Los complejos metálicos derivados de los derivados de quinolina pueden exhibir propiedades ópticas y electrónicas únicas, lo que los hace adecuados para diversas aplicaciones industriales.

Mecanismo De Acción

Target of Action

It is known that 8-hydroxyquinolines, a class of compounds to which 2,5-dichloro-8-methylquinoline belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors .

Mode of Action

The exact mechanism by which 2,5-Dichloro-8-methylquinoline exerts its effect is unknown. It is suggested that 8-hydroxyquinolines chelate metal ions, which are critical enzyme cofactors . This chelation could potentially disrupt the normal functioning of these enzymes, leading to the compound’s observed effects .

Biochemical Pathways

Given its potential to chelate metal ions, it may affect a wide range of biochemical pathways that rely on metal-dependent enzymes .

Result of Action

Given its potential to chelate metal ions, it may disrupt the normal functioning of metal-dependent enzymes, leading to various cellular effects .

Análisis Bioquímico

Biochemical Properties

2,5-Dichloro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a chelating agent. This interaction is crucial because metal ions often serve as cofactors for enzymatic reactions. By binding to these metal ions, 2,5-Dichloro-8-methylquinoline can inhibit or activate specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

2,5-Dichloro-8-methylquinoline has been shown to affect various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can impair mitochondrial functions, decrease mitochondrial membrane potential, and alter the levels of mitochondrial-related proteins . These effects can lead to changes in cellular energy production and apoptosis.

Molecular Mechanism

At the molecular level, 2,5-Dichloro-8-methylquinoline exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can disrupt the normal function of enzymes that require metal ions as cofactors. Additionally, 2,5-Dichloro-8-methylquinoline can interfere with gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichloro-8-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloro-8-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including prolonged inhibition of enzymatic activity and sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of 2,5-Dichloro-8-methylquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. At high doses, 2,5-Dichloro-8-methylquinoline can exhibit toxic or adverse effects, including increased histamine release and cell-mediated immunity responses .

Metabolic Pathways

2,5-Dichloro-8-methylquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, 2,5-Dichloro-8-methylquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 2,5-Dichloro-8-methylquinoline is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2,5-Dichloro-8-methylquinoline exerts its effects precisely where needed within the cell .

Actividad Biológica

2,5-Dichloro-8-methylquinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of 2,5-dichloro-8-methylquinoline, examining its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

2,5-Dichloro-8-methylquinoline features a quinoline structure characterized by a benzene ring fused to a pyridine ring. The presence of two chlorine atoms at the 2 and 5 positions and a methyl group at the 8 position contributes to its unique chemical properties. The molecular formula for this compound is C₉H₆Cl₂N, with a molecular weight of approximately 215.06 g/mol.

Biological Activities

Research indicates that 2,5-dichloro-8-methylquinoline exhibits various biological activities:

- Antimicrobial Properties : Quinoline derivatives have been noted for their antimicrobial effects. Studies suggest that compounds similar to 2,5-dichloro-8-methylquinoline may exhibit significant antibacterial and antifungal activities .

- Anticancer Activity : Some derivatives of quinoline are investigated for their potential as anticancer agents. The structural characteristics of 2,5-dichloro-8-methylquinoline may contribute to its ability to inhibit cancer cell proliferation .

- Antiviral Effects : Compounds containing the quinoline nucleus have shown promise in antiviral applications. The lipophilicity and electron-withdrawing properties of substituents can enhance antiviral activity against various viruses .

Synthesis Methods

The synthesis of 2,5-dichloro-8-methylquinoline can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing chlorinated precursors in the presence of nucleophiles.

- Cyclization Reactions : Employing starting materials that can undergo cyclization to form the quinoline structure .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, certain hybrids showed minimum inhibitory concentration (MIC) values lower than standard antibiotics .

- Anticancer Screening : Research involving the hybridization of quinoline derivatives with other pharmacophores revealed enhanced anticancer activity against various tumor cell lines. Notably, some compounds demonstrated no cytotoxicity at effective concentrations .

- Antiviral Studies : Investigations into the antiviral properties of related compounds indicated that modifications on the anilide ring could significantly influence antiviral efficacy against specific viruses .

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds related to 2,5-dichloro-8-methylquinoline and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline | Single chlorine atom | Used primarily in synthetic organic chemistry |

| 8-Methylquinoline | Methyl group only | Found in various natural products |

| 4-Chloroquinoline | Single chlorine atom | Exhibits distinct biological activities |

| 6-Methoxyquinoline | Methoxy group instead | Known for different reactivity patterns |

The dual chlorine substituents and aldehyde functionality in 2,5-dichloro-8-methylquinoline provide distinct reactivity compared to its analogs, making it particularly valuable in medicinal chemistry applications .

Propiedades

IUPAC Name |

2,5-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWKIBFRFGZQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.